molecular formula C8H5Cl4NO2 B2561282 Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 32889-72-8

Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No.: B2561282
CAS No.: 32889-72-8
M. Wt: 288.93
InChI Key: HGEHWCJGGFGTFO-UHFFFAOYSA-N
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Description

Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a chemical compound with the molecular formula C8H5Cl4NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of four chlorine atoms attached to the pyridine ring and an ethyl ester group at the 2-position. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves the chlorination of pyridine derivatives followed by esterification. One common method includes the reaction of 3,4,5,6-tetrachloropyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Reduction Reactions: Products include less chlorinated pyridine derivatives.

    Hydrolysis: The major product is 3,4,5,6-tetrachloropyridine-2-carboxylic acid.

Scientific Research Applications

Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorine atoms and the ester group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate can be compared with other chlorinated pyridine derivatives:

    3,4,5,6-Tetrachloropyridine-2-carboxylic acid: Similar structure but lacks the ethyl ester group.

    3,4,5,6-Tetrachloropyridine: Lacks the carboxylate group.

    Ethyl 2,3,4,5-tetrachloropyridine-6-carboxylate: Different substitution pattern on the pyridine ring.

Properties

IUPAC Name

ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl4NO2/c1-2-15-8(14)6-4(10)3(9)5(11)7(12)13-6/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEHWCJGGFGTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32889-72-8
Record name 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER
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